Acetic acid, 2,2'-[butylidenebis(thio)]bis-
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Overview
Description
Acetic acid, 2,2’-[butylidenebis(thio)]bis- is an organic compound with the molecular formula C8H14O4S2. This compound contains two carboxylic acid groups, two hydroxyl groups, and two sulfide groups. It is known for its unique structure, which includes a butylidene bridge connecting two acetic acid molecules via sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[butylidenebis(thio)]bis- typically involves the reaction of acetic acid derivatives with sulfur-containing compounds. One common method is the reaction of acetic anhydride with butylidene bis(thiol) under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[butylidenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
Acetic acid, 2,2’-[butylidenebis(thio)]bis- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[butylidenebis(thio)]bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfide groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiodiacetic acid: Similar structure but lacks the butylidene bridge.
Thiodiglycolic acid: Contains two carboxylic acid groups and a sulfur atom but has a different carbon backbone.
Uniqueness
Acetic acid, 2,2’-[butylidenebis(thio)]bis- is unique due to its butylidene bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
CAS No. |
165070-20-2 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-[1-(carboxymethylsulfanyl)butylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H14O4S2/c1-2-3-8(13-4-6(9)10)14-5-7(11)12/h8H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
LLDPAPYAHJMAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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